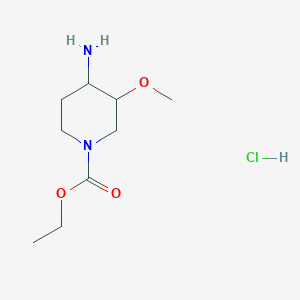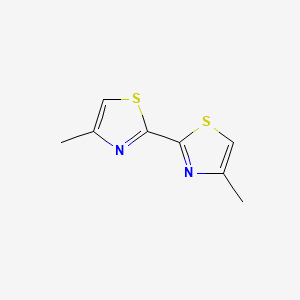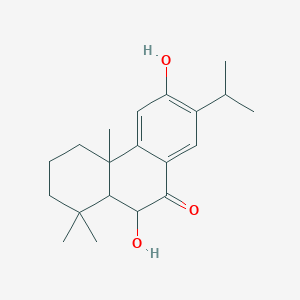![molecular formula C34H39N3O8S B12103407 (26-Amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate](/img/structure/B12103407.png)
(26-Amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (26-Amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate is a complex organic molecule with a unique structure. This compound is characterized by multiple functional groups, including amino, ethynyl, hydroxy, methoxy, methyl, oxo, and acetate groups. Its intricate heptacyclic framework makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (26-Amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[129613,1102,1304,9015,23016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate involves multiple steps, each requiring specific reagents and conditions
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. It requires precise control of reaction conditions and the use of advanced techniques such as chromatography for purification. The scalability of the synthesis process is often limited, making it a compound of interest primarily for research purposes rather than large-scale industrial applications.
化学反応の分析
Types of Reactions
The compound undergoes a variety of chemical reactions, including:
Oxidation: The hydroxy and methoxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can produce a secondary alcohol.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a model molecule to study complex reaction mechanisms and the behavior of multifunctional organic compounds.
Biology
In biological research, it serves as a probe to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, the compound is explored for its potential therapeutic properties, including its ability to modulate specific biochemical pathways.
Industry
作用機序
The mechanism by which (26-Amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical cellular processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- (26-Amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate
- This compound
Uniqueness
The uniqueness of this compound lies in its intricate heptacyclic structure and the presence of multiple functional groups. These features confer unique chemical properties and reactivity, distinguishing it from other similar compounds.
特性
分子式 |
C34H39N3O8S |
|---|---|
分子量 |
649.8 g/mol |
IUPAC名 |
(26-amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate |
InChI |
InChI=1S/C34H39N3O8S/c1-7-18-30(45-16(5)38)25-24(32-31(18)43-14-44-32)22-12-42-34(40)19(35)13-46-33(25)27-26-23-17(10-15(4)29(41-6)28(23)39)11-21(36(26)9-3)20(8-2)37(22)27/h2,10,19-22,26-27,33,39H,7,9,11-14,35H2,1,3-6H3 |
InChIキー |
LSSZSTLHKVHAHX-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2C(=C3C4COC(=O)C(CSC(C3=C1OC(=O)C)C5N4C(C6CC7=C(C5N6CC)C(=C(C(=C7)C)OC)O)C#C)N)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B12103328.png)





![1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one](/img/structure/B12103356.png)
![4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid](/img/structure/B12103357.png)

![2-[6-(2-Chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12103362.png)

![3-Ethyl-5a,5b,8,8-tetramethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a,13b-octadecahydrocyclopenta[a]chrysene](/img/structure/B12103387.png)


